molecular formula C24H24N6O5 B2491153 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate CAS No. 2034563-94-3

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate

Cat. No. B2491153
CAS RN: 2034563-94-3
M. Wt: 476.493
InChI Key: PYEYFPVPJNEKLZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often exhibit significant biological activity, being investigated for potential antimicrobial, antioxidant, and other pharmacological properties. Its structure incorporates elements from benzo[d]imidazole, piperidine, and triazolylmethanone, suggesting a complex synthesis pathway and a rich chemistry with potential for diverse reactivity and interactions.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions starting from simple precursors. For instance, Bassyouni et al. (2012) described the synthesis of related benzo[d]imidazole derivatives through reactions involving Schiff base formation, N-methylation, and subsequent reactions with various carboxylic acids (Bassyouni et al., 2012). Such methodologies could be adapted for the synthesis of the target compound, indicating a complex but feasible synthesis pathway involving careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing benzo[d]imidazole, piperidine, and triazole units is characterized by specific conformational preferences and potential for intramolecular interactions. For example, crystal structure and DFT studies provide insights into the geometry, conformation, and electronic structure of related compounds, as seen in the work by Huang et al. (2021), which explored the crystal structure and theoretical calculations of similar boric acid ester intermediates (Huang et al., 2021).

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity: A study synthesized derivatives of the compound which exhibited significant antibacterial activity. They also demonstrated moderate antifungal activity and were evaluated through molecular docking studies (Vankadari et al., 2013).
  • Antioxidant and Antimicrobial Activities: Another research synthesized derivatives and evaluated them for their antioxidant and antimicrobial activities. The compounds showed high activity against various bacterial and fungal strains (Bassyouni et al., 2012).
  • In Vitro Microbial Investigation: A study focused on the in vitro antibacterial, antifungal, and antimycobacterial activities of synthesized compounds. Some derivatives showed better antimicrobial agents compared to standard drugs (Pandya et al., 2019).

Antiproliferative Applications

  • Antiproliferative Activity: Research on a derivative of the compound evaluated its antiproliferative activity and structural characteristics. It was studied for its potential in inhibiting cell proliferation (Prasad et al., 2018).

Structural and Synthesis Studies

  • Crystal Structure Analysis: A study focused on the crystal structure of similar compounds, providing insights into their molecular interactions and structural properties (Wang et al., 2017).
  • Synthesis and Crystal Structure: Another research synthesized and characterized similar compounds, determining their crystal structure which aids in understanding their chemical properties (Cao et al., 2010).

properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O.C2H2O4/c29-22(20-14-24-28(25-20)18-6-2-1-3-7-18)26-12-10-17(11-13-26)15-27-16-23-19-8-4-5-9-21(19)27;3-1(4)2(5)6/h1-9,14,16-17H,10-13,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEYFPVPJNEKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=NN(N=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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